(5-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid
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Overview
Description
(5-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a pyrazolyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The chloro group can be reduced to form the corresponding phenylboronic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 5-chloro-2-(1H-pyrazol-1-yl)phenol.
Reduction: Formation of 2-(1H-pyrazol-1-yl)phenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of fluorescent probes for detecting biomolecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the chloro and pyrazolyl substituents, which enhance the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the chloro and pyrazolyl substituents, making it less reactive in certain cross-coupling reactions.
(5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and selectivity in reactions.
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid: Contains an imidazolyl group instead of a pyrazolyl group, leading to different electronic properties and reactivity.
Uniqueness
(5-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both chloro and pyrazolyl substituents, which enhance its reactivity and selectivity in cross-coupling reactions. These substituents also provide additional sites for further functionalization, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C9H8BClN2O2 |
---|---|
Molecular Weight |
222.44 g/mol |
IUPAC Name |
(5-chloro-2-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BClN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6,14-15H |
InChI Key |
RUDGFOJNVQNFDF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)N2C=CC=N2)(O)O |
Origin of Product |
United States |
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